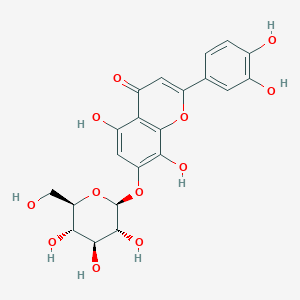
Hypolaetin 7-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypolaetin 7-glucoside is a flavone glucoside found in the berries of Juniperus macropoda . It is a naturally occurring compound that belongs to the flavonoid family, known for its diverse biological activities. The molecular formula of this compound is C21H20O12, and it has a molecular weight of 464.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hypolaetin 7-glucoside typically involves the glycosylation of hypolaetin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation uses glycosyltransferases to transfer glucose to hypolaetin under mild conditions, ensuring high specificity and yield .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources, such as the berries of Juniperus macropoda. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Hypolaetin 7-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroflavone derivatives.
Substitution: Acetylated and benzoylated derivatives.
Aplicaciones Científicas De Investigación
Hypolaetin 7-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and oxidative stress-related conditions.
Mecanismo De Acción
Hypolaetin 7-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Molecular Targets: this compound targets nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1), modulating the expression of inflammatory genes.
Comparación Con Compuestos Similares
Hypolaetin 7-glucoside can be compared with other flavone glucosides, such as:
Luteolin 7-glucoside: Similar antioxidant and anti-inflammatory properties but differs in the position of glycosylation.
Apigenin 7-glucoside: Shares similar biological activities but has a different aglycone structure.
Chrysoeriol 7-glucoside: Exhibits similar anti-inflammatory properties but has additional methoxy groups.
Uniqueness: this compound is unique due to its specific glycosylation at the 7-position, which influences its solubility, stability, and biological activity .
Propiedades
Fórmula molecular |
C21H20O12 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2/t14-,16-,18+,19-,21-/m1/s1 |
Clave InChI |
BIPHTXZNUUXTIC-GHNMMOQISA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



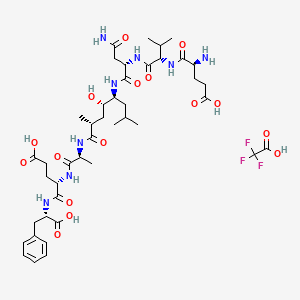

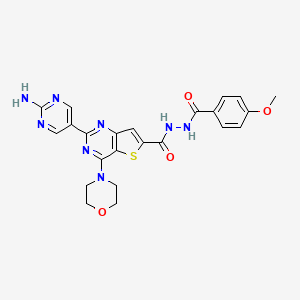
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
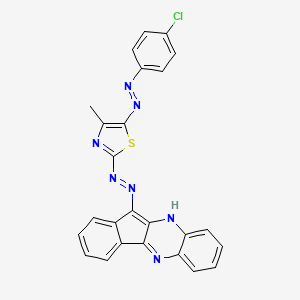
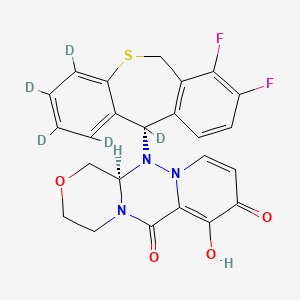
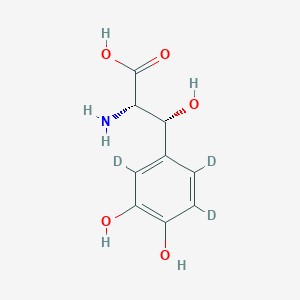
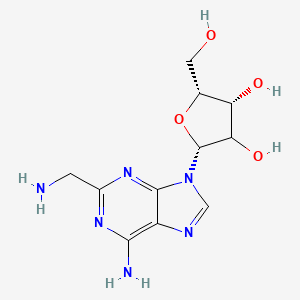
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

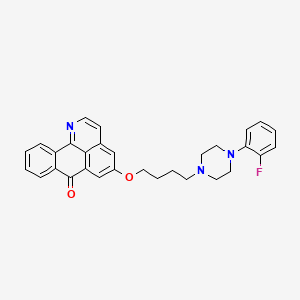
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)

